molecular formula C6H15N3O2S B14910157 2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide

2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B14910157
M. Wt: 193.27 g/mol
InChI Key: CZHFTSNSQPRERB-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor containing amino and thiadiazine functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples include:

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

2-(6-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)ethanamine

InChI

InChI=1S/C6H15N3O2S/c1-8-4-2-5-9(6-3-7)12(8,10)11/h2-7H2,1H3

InChI Key

CZHFTSNSQPRERB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(S1(=O)=O)CCN

Origin of Product

United States

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